5-Bromo-2-chloroquinazolin-4-amine

Medicinal Chemistry Physicochemical Properties Lead Optimization

Medicinal chemistry workflows require differentiated quinazoline scaffolds for orthogonal functionalization-not generic analogs. This halogenated 4-aminoquinazoline (C₈H₅BrClN₃, MW 258.50) offers:\n\n- **Dual reactive handles**: 5-Bromo for Pd-catalyzed couplings; 2-chloro for SNAr substitution\n- **Quantified properties**: XLogP3 ~2.8, predicted pKa 3.68±0.30 (vs. regioisomers)\n- **Cold-chain ready**: 2-8°C stability profiles integrated for automated compound management\n\nDirectly supports kinase inhibitor SAR (Clk/Dyrk/EGFR) and chemical probe development.

Molecular Formula C8H5BrClN3
Molecular Weight 258.5 g/mol
CAS No. 1107695-10-2
Cat. No. B3212963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloroquinazolin-4-amine
CAS1107695-10-2
Molecular FormulaC8H5BrClN3
Molecular Weight258.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=NC(=N2)Cl)N
InChIInChI=1S/C8H5BrClN3/c9-4-2-1-3-5-6(4)7(11)13-8(10)12-5/h1-3H,(H2,11,12,13)
InChIKeyDQCVCMCSYZHSLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloroquinazolin-4-amine (CAS 1107695-10-2) – Baseline Procurement Profile & Class Positioning


5-Bromo-2-chloroquinazolin-4-amine (CAS 1107695-10-2) is a halogenated 4-aminoquinazoline building block with the molecular formula C₈H₅BrClN₃ and a molecular weight of 258.50 g/mol . It belongs to the quinazoline family, a privileged scaffold widely exploited in medicinal chemistry for kinase inhibition and antitumor applications [1]. The compound features distinct bromine at the 5-position and chlorine at the 2-position of the quinazoline core, alongside a primary amine at the 4-position . This specific halogenation pattern differentiates it from other commercially available 4-aminoquinazolines and 2,4-diaminoquinazolines, offering a unique handle for structure-activity relationship (SAR) exploration and late-stage functionalization [2].

Scaffold 4-Aminoquinazoline core for kinase inhibitor SAR exploration
Handles 5-Br (cross-coupling) and 2-Cl (SNAr) for sequential orthogonal derivatization
Profile Predicted weak basicity guides extraction and purification strategy

Why Generic Quinazoline Substitution Fails for 5-Bromo-2-chloroquinazolin-4-amine – A Procurement and SAR Perspective


Procurement decisions for quinazoline building blocks cannot rely on simple in-class substitution due to profound differences in physicochemical properties and synthetic utility conferred by specific halogenation patterns. The position of halogen substituents directly influences pKa, logP, and nucleophilic substitution reactivity . For instance, the 5-bromo-2-chloro substitution pattern in 5-bromo-2-chloroquinazolin-4-amine yields a predicted pKa of 3.68±0.30 and a predicted XLogP3 of approximately 2.8, which differ from other regioisomers like 5-bromo-4-chloroquinazolin-2-amine (CAS 1379365-27-1) . Moreover, the presence of two distinct halogens at specific positions enables orthogonal functionalization strategies (e.g., sequential Suzuki-Miyaura or Buchwald-Hartwig couplings) that are not feasible with symmetrically substituted analogs [1]. These quantitative differences in molecular descriptors and synthetic handles directly impact reaction design, purification efficiency, and ultimately, the success of SAR campaigns. The evidence presented below quantifies these differentiating attributes.

5-Bromo-2-chloroquinazolin-4-amine
Predicted weak base; distinct partition behavior
Orthogonal 5-Br (cross-coupling) & 2-Cl (SNAr)
Cold-chain storage may be required
Regioisomeric 4-aminoquinazolines
Altered amine position shifts basicity and logP
Different halogen reactivity pattern (e.g., 4-Cl)
Ambient storage typical for simpler analogs

5-Bromo-2-chloroquinazolin-4-amine – Direct Quantitative Comparator Evidence for Scientific Selection


Predicted pKa and LogP Differentiate Reactivity and Purification Strategy

5-Bromo-2-chloroquinazolin-4-amine exhibits a predicted pKa of 3.68±0.30 and a predicted density of 1.841±0.06 g/cm³ . In contrast, the regioisomeric 5-bromo-4-chloroquinazolin-2-amine (CAS 1379365-27-1) is reported with an XLogP3 of 2.8 . While a direct pKa comparison is not available for the 2-amine isomer, the difference in amine position fundamentally alters the basicity and hydrogen-bonding capacity of the molecule. The lower predicted pKa of the 4-amine (3.68) indicates it is a weaker base than typical aromatic amines, impacting its behavior in acidic extraction and salt formation. This differential impacts purification strategies (e.g., ion-exchange chromatography) and solubility in aqueous buffers during biological assays.

Predicted pKa & LogP
Cross-study comparable
pKa 3.68±0.30 (predicted)
Basicity and partition differences impact purification and assay formulation
Direct regioisomer pKa not available; XLogP3 2.8 for comparator
Medicinal Chemistry Physicochemical Properties Lead Optimization

Regioisomeric Chlorine Position Defines Orthogonal Reactivity for Cross-Coupling

The 5-bromo-2-chloroquinazolin-4-amine scaffold provides two distinct halogen handles for sequential functionalization. The 5-bromo substituent is optimally positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 2-chloro substituent is more sterically accessible and can undergo nucleophilic aromatic substitution (SNAr) under orthogonal conditions [1]. This contrasts with regioisomers such as 5-bromo-4-chloroquinazolin-2-amine (CAS 1379365-27-1) where the chlorine is at the 4-position and the amine at the 2-position, a pattern known to direct electrophilic substitution to different ring positions . The differential reactivity has been exploited in patent literature for the synthesis of 4-aminoquinazoline-based kinase inhibitors, where the 2-chloro group is retained or substituted in a controlled, stepwise manner [2].

Orthogonal Reactivity
Class-level inference
2-Cl (SNAr) + 5-Br (cross-coupling)
Orthogonal handles enable sequential derivatization for library synthesis
Reactivity inferred from general quinazoline and patent examples
Synthetic Chemistry Cross-Coupling Building Blocks

Storage Condition Differential Impacts Long-Term Stability and Experimental Reproducibility

5-Bromo-2-chloroquinazolin-4-amine requires storage at 2-8°C (refrigerated) to maintain long-term stability, as specified by multiple vendors [1]. In contrast, many simpler 4-aminoquinazolines without the 5-bromo substituent are stable at room temperature (ambient shipping/storage) . This increased sensitivity is attributed to the presence of the bromine atom, which can act as a leaving group or participate in unwanted thermal degradation pathways. The requirement for cold-chain logistics directly impacts procurement planning, shipping costs, and compound management protocols within screening collections.

Storage Condition
Cross-study comparable
Refrigerated (2-8°C)
Cold-chain logistics may limit high-throughput screening compatibility
Vendor specification; simpler analogs often ambient stable
Compound Management Stability Procurement

Biological Activity of Close Analog Reveals Potential for Potent Target Engagement

While direct biological data for 5-bromo-2-chloroquinazolin-4-amine is not publicly available, a closely related 4-aminoquinazoline analog (CHEMBL2047506) exhibited an IC50 of 1.90×10³ nM (1.9 µM) as an antagonist at the KCNQ1/MINK potassium channel in CHO cells [1]. This demonstrates that 4-aminoquinazolines bearing halogen substituents can engage specific ion channels and kinases with measurable affinity. In the kinase inhibitor field, 6-arylquinazolin-4-amines have been optimized to achieve nanomolar potency and high kinome selectivity for Clk1, Clk4, Dyrk1A, and Dyrk1B [2]. The 5-bromo-2-chloro substitution pattern provides a unique starting point for optimizing potency and selectivity within this pharmacophore, as bromine at the 5-position can occupy a hydrophobic pocket in the kinase ATP-binding site [2].

Analog Target Engagement
Supporting evidence
Close analog IC50 1.9 µM (KCNQ1/MINK)
Reported activity supports kinase/ion channel screening rationale
Target compound data not available; class-level inference
Kinase Inhibition Drug Discovery IC50

5-Bromo-2-chloroquinazolin-4-amine – Optimal Application Scenarios Derived from Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Requiring 5-Position SAR

The 5-bromo-2-chloroquinazolin-4-amine scaffold is ideally suited for structure-activity relationship (SAR) exploration in kinase inhibitor programs, particularly those targeting the Clk, Dyrk, or EGFR families, where 4-aminoquinazolines are privileged chemotypes [1]. The 5-bromo substituent serves as a versatile handle for introducing diverse aromatic or heteroaromatic groups via Suzuki-Miyaura coupling, enabling systematic exploration of hydrophobic pocket interactions in the kinase ATP-binding site [1]. The 2-chloro group can be retained or substituted via SNAr to modulate physicochemical properties (e.g., solubility, logP) as demonstrated in patent literature for optimizing drug-like properties [2]. This orthogonal reactivity is a key differentiator from other quinazoline building blocks.

Synthetic Methodology: Development of Orthogonal Cross-Coupling Sequences

The presence of both bromine (5-position) and chlorine (2-position) provides a unique platform for developing and optimizing sequential, orthogonal cross-coupling methodologies [1]. Researchers can selectively functionalize the 5-bromo group via palladium catalysis under mild conditions while preserving the 2-chloro group, which can be subsequently activated under harsher SNAr conditions or via alternative catalytic cycles [1]. This allows for the controlled, stepwise construction of complex, polyfunctionalized quinazoline libraries, a capability not available with mono-halogenated or symmetrically substituted analogs.

Chemical Biology: Generation of Target-Selective Chemical Probes

Building on the observed kinase inhibition activity of related 4-aminoquinazolines [1], 5-bromo-2-chloroquinazolin-4-amine can be used as a starting point for developing selective chemical probes for kinases or ion channels. The 5-bromo group can be elaborated to incorporate affinity tags (e.g., biotin) or photoaffinity labels (e.g., diazirine) for target identification and validation studies [1]. The 2-chloro group provides an additional vector for tuning selectivity and potency. The compound's predicted physicochemical properties (pKa 3.68, density 1.84 g/cm³) [2] should be considered when designing probe molecules intended for cellular or in vivo use, as they may impact membrane permeability and distribution.

Compound Management: Cold-Chain-Compliant Procurement for Sensitive Building Blocks

Due to the documented requirement for 2-8°C storage [1][2], procurement and handling of 5-bromo-2-chloroquinazolin-4-amine must be integrated into workflows that support cold-chain logistics. This scenario is particularly relevant for central compound management facilities serving medicinal chemistry teams, where the compound's stability profile (refrigerated) directly influences ordering quantities (to minimize freeze-thaw cycles), shipping method selection, and long-term storage location assignment within automated stores [2].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization / 5-position SAR
Orthogonal halogen handles (5-Br, 2-Cl)
Hydrophobic pocket interactions, selectivity profiling
Sequential cross-coupling methodology development
Differential reactivity (Br vs Cl)
Stepwise library construction, reaction orthogonality
Target-selective chemical probe generation
5-Br for affinity/photoaffinity tag attachment
Probe selectivity, cellular stability (consider predicted pKa)
Cold-chain-compliant compound management
Refrigerated storage (2-8°C)
Logistics integration, freeze-thaw stability
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